Kitasamycin tartrate
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Overview
Description
Kitasamycin tartrate is a macrolide antibiotic derived from the bacterium Streptomyces kitasatoensis. It is known for its broad-spectrum antimicrobial activity, making it effective against a wide range of pathogens, including Gram-positive bacteria, some Gram-negative bacteria, Mycoplasmas, Leptospira, and Rickettsia . This compound is often used in veterinary medicine and has applications in treating various infections.
Mechanism of Action
Target of Action
Kitasamycin tartrate is a macrolide antibiotic . The primary targets of this compound are a wide spectrum of pathogens, including Mycoplasmas, Gram-positive bacteria, some Gram-negative bacteria, Leptospira, and Rickettsia . It also inhibits most bacteria resistant to penicillin, oxytetracycline, chlortetracycline, erythromycin, and chloramphenicol .
Mode of Action
The mode of action of this compound is to inhibit the protein synthesis process . This interaction with its targets leads to the inhibition of bacterial growth, thereby exerting its antimicrobial effects.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By interfering with protein synthesis, it prevents bacteria from producing essential proteins, leading to their death or inability to proliferate .
Biochemical Analysis
Biochemical Properties
Kitasamycin tartrate interacts with various biomolecules in its role as an antibiotic. The specific enzymes, proteins, and other biomolecules it interacts with are not fully annotated yet .
Cellular Effects
As a macrolide antibiotic, it is known to have antimicrobial activity against a wide spectrum of pathogens .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully annotated yet .
Dosage Effects in Animal Models
In a study using pigs as models, it was found that subtherapeutic doses of Kitasamycin resulted in fat accumulation in back fat thickness, plasma, and longissimus dorsi muscle .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not fully annotated yet .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kitasamycin tartrate is synthesized through the fermentation of Streptomyces kitasatoensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic compound. The purified kitasamycin is then reacted with tartaric acid to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to filtration and solvent extraction to isolate kitasamycin. The isolated compound is then crystallized with tartaric acid to obtain this compound. The final product is formulated into various dosage forms, including injections and oral suspensions .
Chemical Reactions Analysis
Types of Reactions: Kitasamycin tartrate undergoes several types of chemical reactions, including:
Oxidation: Kitasamycin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in kitasamycin, altering its antimicrobial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired derivative.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of kitasamycin, and substituted analogs with modified antimicrobial activity .
Scientific Research Applications
Kitasamycin tartrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying macrolide antibiotics and their chemical properties.
Biology: this compound is used in microbiological research to study its effects on various bacterial strains.
Medicine: It is used in veterinary medicine to treat infections in animals. Research is also being conducted on its potential use in human medicine for treating bacterial infections.
Industry: this compound is used in the pharmaceutical industry for the development of new antibiotic formulations
Comparison with Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Clarithromycin: A macrolide antibiotic with improved acid stability and broader spectrum compared to erythromycin.
Azithromycin: Known for its extended half-life and broader spectrum of activity compared to erythromycin
Uniqueness of Kitasamycin Tartrate: this compound is unique due to its specific binding affinity to the 50S ribosomal subunit and its effectiveness against a wide range of pathogens, including those resistant to other antibiotics. Its broad-spectrum activity and effectiveness in veterinary medicine make it a valuable antibiotic .
Properties
CAS No. |
37280-56-1 |
---|---|
Molecular Formula |
C40H67NO18 |
Molecular Weight |
850.0 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2R,5S,6R)-5-hydroxy-4,4,6-trimethyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C36H61NO12.C4H6O6/c1-20-17-24(15-16-38)32(33(44-9)26(40)18-27(41)45-21(2)13-11-10-12-14-25(20)39)49-35-30(42)29(37(7)8)31(22(3)47-35)48-28-19-36(5,6)34(43)23(4)46-28;5-1(3(7)8)2(6)4(9)10/h10-12,14,16,20-26,28-35,39-40,42-43H,13,15,17-19H2,1-9H3;1-2,5-6H,(H,7,8)(H,9,10)/b11-10-,14-12-;/t20-,21-,22-,23-,24+,25+,26-,28-,29-,30-,31-,32+,33+,34-,35+;/m1./s1 |
InChI Key |
LCDBILLRZFJKMN-UHAPRCTLSA-N |
SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@@H]3CC([C@@H]([C@H](O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
37280-56-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kitasamycin tartrate; Leucomycin tartrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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